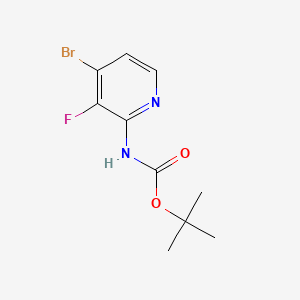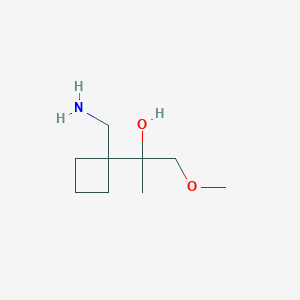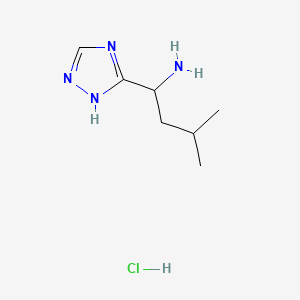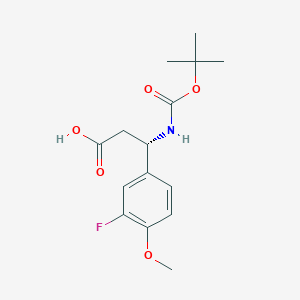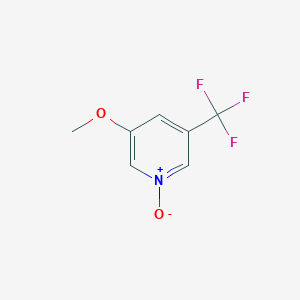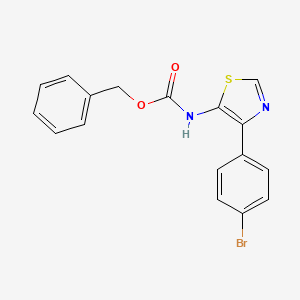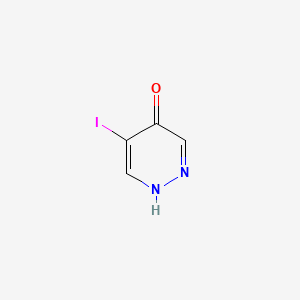
5-Iodopyridazin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodopyridazin-4-ol is a heterocyclic compound that features an iodine atom at the 5-position and a hydroxyl group at the 4-position on a pyridazine ring. Pyridazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodopyridazin-4-ol typically involves the iodination of pyridazin-4-ol. One common method is the reaction of pyridazin-4-ol with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Iodopyridazin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 5-aminopyridazin-4-ol, 5-thiopyridazin-4-ol, etc.
Oxidation and Reduction Products: Oxidation yields 5-iodopyridazin-4-one, while reduction yields 5-iodopyridazine.
Applications De Recherche Scientifique
5-Iodopyridazin-4-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Iodopyridazin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and hydroxyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparaison Avec Des Composés Similaires
5-Iodopyridin-3-ol: Similar in structure but with the iodine atom at the 5-position on a pyridine ring instead of a pyridazine ring.
5-Chloropyridazin-4-ol: Similar but with a chlorine atom instead of iodine.
Uniqueness: 5-Iodopyridazin-4-ol is unique due to the presence of both an iodine atom and a hydroxyl group on the pyridazine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C4H3IN2O |
|---|---|
Poids moléculaire |
221.98 g/mol |
Nom IUPAC |
5-iodo-1H-pyridazin-4-one |
InChI |
InChI=1S/C4H3IN2O/c5-3-1-6-7-2-4(3)8/h1-2H,(H,6,8) |
Clé InChI |
NFWSGBYBQDLHDE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)C=NN1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


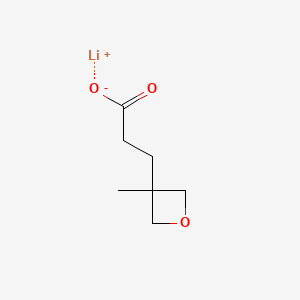

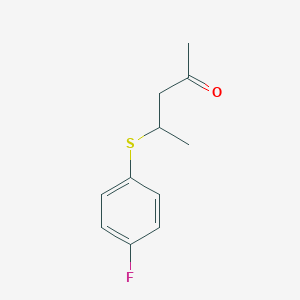
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B13493977.png)
